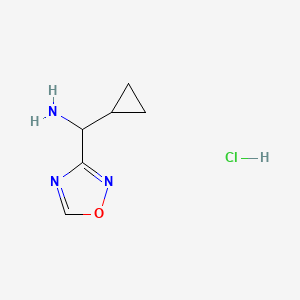

Cyclopropyl(1,2,4-oxadiazol-3-yl)methanamine hydrochloride

Description

Cyclopropyl(1,2,4-oxadiazol-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C6H9N3O·HCl and a molecular weight of 175.62 g/mol It is a heterocyclic compound featuring a cyclopropyl group attached to an oxadiazole ring, which is further connected to a methanamine group

Properties

IUPAC Name |

cyclopropyl(1,2,4-oxadiazol-3-yl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O.ClH/c7-5(4-1-2-4)6-8-3-10-9-6;/h3-5H,1-2,7H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAASSJVONHIDNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C2=NOC=N2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Cyclopropyl(1,2,4-oxadiazol-3-yl)methanamine hydrochloride typically involves the following steps:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and nitriles under acidic or basic conditions.

Attachment of the Cyclopropyl Group: The cyclopropyl group is introduced via cyclopropanation reactions, often using reagents like diazomethane or cyclopropylcarbinol.

Introduction of the Methanamine Group: The methanamine group is attached through reductive amination or nucleophilic substitution reactions.

Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Cyclopropyl(1,2,4-oxadiazol-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxadiazole derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxadiazole ring to other heterocyclic structures.

Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.

Common reagents and conditions used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds containing a cyclopropyl-oxadiazole-methanamine structure:

Scientific Research Applications

Cyclopropyl(1,2,4-oxadiazol-3-yl)methanamine hydrochloride and related compounds have applications spanning chemistry, biology, medicine, and industry. These applications arise from their unique structural properties and potential biological activities.

Chemistry

- As a building block, it can be used in the synthesis of more complex molecules.

- It is crucial for synthesizing analogs that may exhibit improved efficacy or reduced toxicity.

Biology

- It can be studied for its potential biological activity and interactions with biological molecules.

- Oxadiazole derivatives have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and reducing inflammation in animal models.

- They have been evaluated for antimicrobial properties, showing activity against various bacterial strains and fungi.

Medicine

- Research can explore its potential as a pharmaceutical agent due to its unique structural properties.

- The structural features of oxadiazole derivatives have been linked to anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest.

- It can be used as a lead compound in drug discovery.

Industry

- It can be used in the development of new materials with specific properties.

Biological Activities and Mechanisms

Compounds containing the oxadiazole ring exhibit a range of biological activities. The specific biological activities of this compound are still under investigation; however, related compounds have shown promising results.

- Anti-inflammatory Activity: Oxadiazole derivatives can inhibit pro-inflammatory cytokines and reduce inflammation in animal models.

- Antimicrobial Activity: They can exhibit activity against various bacterial strains and fungi.

- Anticancer Potential: They can induce apoptosis and cell cycle arrest in cancer cell lines. The cyclopropyl group may enhance the binding affinity to biological targets, potentially increasing the therapeutic efficacy.

Mechanism of Action

The mechanism of action of Cyclopropyl(1,2,4-oxadiazol-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, while the methanamine group can form ionic bonds with negatively charged sites on proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Cyclopropyl(1,2,4-oxadiazol-3-yl)methanamine hydrochloride can be compared with other similar compounds, such as:

1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride: This compound has a similar structure but differs in the position of the cyclopropyl group on the oxadiazole ring.

1-(5-Isopropyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride: This compound features an isopropyl group instead of a cyclopropyl group, leading to different chemical and biological properties.

1-(3-Ethyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride: The presence of an ethyl group instead of a cyclopropyl group results in variations in reactivity and application.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

Biological Activity

Cyclopropyl(1,2,4-oxadiazol-3-yl)methanamine hydrochloride, a compound characterized by its unique oxadiazole ring and cyclopropyl group, is the subject of ongoing research due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopropyl group attached to a 1,2,4-oxadiazole moiety, which is known for its diverse biological activities. The presence of the amine functional group enhances the compound's reactivity and solubility in aqueous environments. The molecular weight of this compound is approximately 175.62 g/mol.

Biological Activities

Research indicates that compounds containing the oxadiazole ring exhibit a range of biological activities, including:

- Antimicrobial Activity : Similar compounds have been shown to inhibit bacterial growth and reduce viral replication.

- Anticancer Properties : 1,2,4-oxadiazoles are investigated for their cytotoxic effects against various cancer cell lines. For instance, derivatives have demonstrated significant activity against MCF-7 breast cancer cells with IC50 values comparable to established drugs like doxorubicin .

- Enzyme Inhibition : Some studies suggest that these compounds may inhibit carbonic anhydrases (CAs), which are important therapeutic targets in cancer treatment .

The exact mechanism of action for this compound remains to be fully elucidated. However, based on studies of related compounds:

- Target Interactions : The compound may interact with various biological macromolecules such as proteins and nucleic acids.

- Biochemical Pathways : Potential pathways affected include those related to bacterial cell wall synthesis and protozoan metabolism.

- Cellular Effects : Evidence suggests that this compound could induce apoptosis in cancer cells by activating pathways involving p53 expression and caspase activation .

Comparative Analysis with Related Compounds

A comparative analysis of structural analogs reveals insights into the biological activity associated with similar oxadiazole derivatives:

| Compound Name | Structural Features | Notable Activity |

|---|---|---|

| 5-(Cyclopropyl)-1,2,4-Oxadiazole | Similar oxadiazole core | Antimicrobial |

| 3-Amino-[1,2,4]Oxadiazole | Amino group at different position | Anticancer |

| 5-(Methyl)-1,2,4-Oxadiazole | Methyl substitution on oxadiazole | Anti-inflammatory |

This table highlights the diversity within the oxadiazole class and their varying biological activities.

In Vitro Studies

In vitro studies have demonstrated the efficacy of this compound against several cancer cell lines. For example:

- MCF-7 Cells : The compound exhibited significant cytotoxicity with IC50 values in the micromolar range.

- Mechanistic Insights : Flow cytometry analyses indicated that the compound induces apoptosis through mitochondrial pathways .

Pharmacokinetics and Stability

The pharmacokinetic profile of this compound is influenced by environmental factors such as pH and temperature. Stability studies suggest that the compound remains stable at room temperature but further investigations are necessary to determine its behavior in vivo.

Q & A

Q. Basic Characterization Methods :

- Spectroscopy : Use - and -NMR to confirm the cyclopropyl and oxadiazole moieties. The amine hydrochloride group typically appears as a broad singlet near δ 8–10 ppm in -NMR.

- Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion peak (e.g., calculated for CHClNO: 176.04 g/mol) .

Advanced Crystallographic Analysis :

Single-crystal X-ray diffraction (SCXRD) is ideal for resolving bond angles and stereochemistry. The SHELX suite (SHELXL/SHELXS) is widely used for refinement, particularly for handling high-resolution data or twinned crystals. Key parameters include refining hydrogen bonding networks between the hydrochloride counterion and oxadiazole nitrogen atoms. Challenges include crystal quality; slow vapor diffusion with solvents like methanol/water is recommended for crystallization .

What safety protocols are essential for handling this compound, and how does its stability vary under different storage conditions?

Q. Basic Safety Measures :

- Exposure Control : Use PPE (gloves, goggles) to avoid skin/eye contact. The compound may release toxic fumes (e.g., HCl) upon decomposition. Work in a fume hood with proper ventilation .

- Storage : Store at 2–8°C in airtight containers to prevent hygroscopic degradation. Stability studies indicate susceptibility to hydrolysis in humid environments .

Advanced Stability Studies :

Long-term stability under oxidative or photolytic conditions can be assessed via accelerated aging tests (e.g., 40°C/75% RH for 6 months). HPLC monitoring of degradation products (e.g., cyclopropylamine or oxadiazole ring-opened derivatives) is critical. Contradictory data exist regarding solubility in aqueous buffers; polar aprotic solvents like DMSO are preferred for stock solutions .

How can computational modeling aid in predicting the compound’s reactivity or binding affinity in biological systems?

Q. Advanced Methodological Approach :

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to predict nucleophilic/electrophilic sites on the oxadiazole ring.

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) using software like GROMACS. For example, the cyclopropyl group’s strain energy (~27 kcal/mol) may influence conformational stability during binding .

- Docking Studies : Use AutoDock Vina to model affinity for receptors like GABA or serotonin transporters, leveraging the oxadiazole’s π-π stacking potential .

How should researchers address contradictions in reported physicochemical data (e.g., melting points or solubility)?

Advanced Data Reconciliation :

Discrepancies in melting points (e.g., 180–190°C in different studies) may stem from polymorphic forms or impurities. Techniques for resolution:

- DSC/TGA Analysis : Differentiate polymorphs via endothermic peaks.

- Solubility Tests : Use shake-flask methods with buffered solutions (pH 1–7.4) to assess pH-dependent solubility. Conflicting solubility data (e.g., in ethanol vs. acetonitrile) often arise from varying purity grades or crystallization solvents .

What strategies are effective in resolving low yields during scale-up synthesis?

Q. Advanced Process Chemistry :

- Flow Chemistry : Continuous flow reactors improve heat/mass transfer for exothermic oxadiazole formation steps.

- Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize variables (e.g., reagent concentration, residence time). For example, a 20% yield increase was reported by adjusting EDCI/HOBt ratios from 1:1 to 1:1.2 .

How can researchers validate the compound’s purity, and what analytical thresholds are acceptable for publication?

Q. Methodological Guidelines :

- HPLC/UV-Vis : Purity ≥95% with a single peak at λ ~260 nm (oxadiazole absorption).

- Elemental Analysis : Carbon/nitrogen percentages should align with theoretical values (e.g., C: 35.4%, N: 20.7% for CHClNO) .

What are the implications of the hydrochloride counterion on the compound’s crystallography and bioavailability?

Advanced Analysis :

The hydrochloride salt enhances crystallinity but may reduce membrane permeability. SCXRD reveals ionic interactions between Cl and the protonated amine, stabilizing the crystal lattice. In vitro assays (e.g., Caco-2 permeability) should compare freebase vs. salt forms to assess bioavailability trade-offs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.